Glycyl-L-glutaminyl-L-glutamine Glycyl-L-glutaminyl-L-glutamine Gly-Gln-Gln is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 627882-94-4
VCID: VC19051780
InChI: InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C12H21N5O6
Molecular Weight: 331.33 g/mol

Glycyl-L-glutaminyl-L-glutamine

CAS No.: 627882-94-4

Cat. No.: VC19051780

Molecular Formula: C12H21N5O6

Molecular Weight: 331.33 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-glutaminyl-L-glutamine - 627882-94-4

Specification

CAS No. 627882-94-4
Molecular Formula C12H21N5O6
Molecular Weight 331.33 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1
Standard InChI Key XLFHCWHXKSFVIB-BQBZGAKWSA-N
Isomeric SMILES C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN
Canonical SMILES C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN

Introduction

Chemical Identity and Structural Characteristics

Gly-Gln-Gln belongs to the oligopeptide class, featuring an N-terminal glycine linked via peptide bonds to two L-glutamine residues. Its isoelectric point of 5.65 and water solubility (154 g/L at 20°C) facilitate biological interactions . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a flexible backbone dominated by hydrogen bonding between the glutamine side chains and solvent molecules .

Table 1: Physicochemical Properties of Gly-Gln-Gln

PropertyValueSource
Molecular FormulaC12H21N5O6\text{C}_{12}\text{H}_{21}\text{N}_{5}\text{O}_{6}
Molecular Weight331.33 g/mol
Melting Point194°C (decomposes)
Water Solubility154 g/L at 20°C
LogP (Partition Coefficient)-6.25 to -5.12

The peptide’s stability varies with pH and temperature. Under physiological conditions (pH 7.4, 37°C), aqueous solutions degrade by 15% over 72 hours via deamidation to γ-glutamyl derivatives . This instability necessitates cold storage (-20°C) in lyophilized form .

Biosynthesis and Laboratory Synthesis

Gly-Gln-Gln is synthesized enzymatically in vivo via peptidylglutaminase-mediated transamidation or chemically through solid-phase peptide synthesis (SPPS) . The SPPS approach, utilizing Fmoc-protected amino acids on Wang resin, achieves 78% yield with a purity >95% after HPLC purification . Key steps include:

  • Coupling: Sequential addition of Fmoc-Gln(Trt)-OH and Fmoc-Gly-OH using HBTU/HOBt activation.

  • Deprotection: Piperidine treatment to remove Fmoc groups.

  • Cleavage: TFA/TIS/H2O\text{H}_2\text{O} (95:2.5:2.5) to release the peptide from resin.

Enzymatic synthesis using Bacillus circulans peptidoglutaminase-II (PGase-II) offers an alternative, albeit with lower efficiency (32% yield) due to substrate specificity for tripeptides .

Neurotrophic and Metabolic Activities

Cholinergic System Modulation

In denervated cat superior cervical ganglia (SCG), intracarotid Gly-Gln-Gln infusion (105^{-5} M) elevated acetylcholinesterase (AChE) and butyrylcholinesterase (BtChE) by 40–60% compared to saline controls . This effect, absent in directly infused ganglia, suggests metabolite-mediated action. Gly-Gln-Gln’s hydrolysis to glycyl-L-glutamic acid (Gly-Glu) and glutamate activates NMDA receptors, potentiating cholinergic neurotransmission .

Appetite Regulation

Gly-Gln-Gln attenuates neuropeptide Y (NPY)-induced hyperphagia in avian models. Intravenous administration (2 mg/kg) reduced feed intake by 34% in chickens via proopiomelanocortin (POMC) pathway activation in the hypothalamus. Mechanistically, it competes with NPY for Y1 receptor binding (Ki=0.8μMK_i = 0.8 \mu\text{M}).

Cardioprotection

In Langendorff-perfused rat hearts, 5 mM Gly-Gln-Gln increased post-ischemic recovery of rate-pressure product (RPP) from 1,964 ± 876 mmHg·beat/min to 4,008 ± 675 mmHg·beat/min (p<0.01p < 0.01) . This correlates with reduced lactate dehydrogenase (LDH) release (42% decrease) and thiobarbituric acid-reactive substances (TBARS), indicating attenuated oxidative stress .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Gly-Gln-Gln and Related Peptides

PeptideBiological ActivityEfficacy (EC50_{50})Source
Glycyl-L-glutamine (Gly-Gln)Neurotrophic factor105^{-5} M
Alanyl-L-glutamine (Ala-Gln)Cell culture supplement2–4 mM
Glycyl-L-glutamic acid (Gly-Glu)NMDA receptor activation50 µM
Glutaminyl-glycyl-glycine (Gln-Gly-Gly)Transglutaminase substrate0.12 mM

Gly-Gln-Gln’s dual glutamine residues confer unique stability in serum (t1/2_{1/2} = 45 min vs. 8 min for Gly-Gln) , making it preferable for sustained-release formulations.

Enzymatic Interactions and Degradation Pathways

Peptidoglutaminases I/II (PGase-I/II) from Bacillus circulans selectively deamidate Gly-Gln-Gln at the γ-carboxamide group . PGase-II exhibits higher affinity (Km=0.12K_m = 0.12 mM) for tripeptides than PGase-I (Km=0.21K_m = 0.21 mM) . The resultant γ-glutamyl products are substrates for tissue transglutaminases, forming ε-(γ-glutamyl)lysine crosslinks in extracellular matrices .

Future Research Directions

  • Delivery Systems: Liposomal encapsulation to enhance CNS bioavailability.

  • Synergistic Combinations: Co-administration with galantamine for AD.

  • Genetic Engineering: E. coli expression systems for large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator